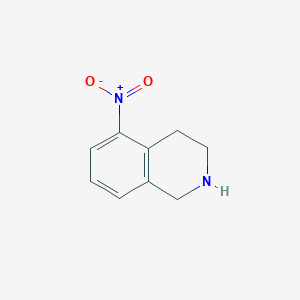

5-Nitro-1,2,3,4-tetrahydroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-nitro-1,2,3,4-tetrahydroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-11(13)9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10H,4-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJNKVSVKLAVIMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90464117 | |

| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41959-45-9 | |

| Record name | 5-nitro-1,2,3,4-tetrahydroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90464117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of 5-Nitro-1,2,3,4-tetrahydroisoquinoline

Abstract

5-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. Its structural scaffold is a key building block in the synthesis of novel therapeutic agents, particularly those targeting neurological disorders.[1][2] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering field-proven insights for researchers, scientists, and drug development professionals. We will delve into its molecular structure, physical and chemical characteristics, and stability profile, supported by detailed experimental protocols and authoritative references.

Molecular Profile and Structural Attributes

The foundational step in understanding any chemical entity is to define its molecular structure and fundamental properties. This compound is a derivative of tetrahydroisoquinoline, featuring a nitro group (-NO2) at the C5 position of the aromatic ring. This substitution critically influences its electronic properties, reactivity, and ultimately, its biological activity.

The compound is frequently utilized in its hydrochloride salt form to improve its handling and aqueous solubility, a crucial factor for biological assays and formulation development.[1]

Figure 1: Chemical Structure of this compound.

Table 1: Core Molecular Identifiers

| Property | Value (Free Base) | Value (Hydrochloride Salt) | Reference(s) |

|---|---|---|---|

| IUPAC Name | This compound | This compound hydrochloride | - |

| Molecular Formula | C₉H₁₀N₂O₂ | C₉H₁₀N₂O₂·HCl | [1][2] |

| Molecular Weight | 178.19 g/mol | 214.65 g/mol | [1][2] |

| CAS Number | 41959-45-9 | 1187932-31-5 | [2][3] |

| PubChem ID | 11379906 | 45074038 | [1][2][4] |

| Appearance | - | White solid | [1] |

| Storage Conditions | Store at 0-8 °C in a dark, inert atmosphere | Store at 0-8 °C in a dark, inert atmosphere |[1][2][3] |

Essential Physical Properties

The physical properties of an active pharmaceutical ingredient (API) precursor are critical for its synthesis, purification, and formulation.

Solubility Profile

The solubility of a compound dictates its behavior in both chemical reactions and biological systems. The parent compound, 1,2,3,4-tetrahydroisoquinoline, is reported to be soluble in water.[5][6] However, the introduction of the nitro group, which is relatively nonpolar, is expected to decrease aqueous solubility.

Conversely, the secondary amine in the heterocyclic ring (pKa ≈ 9.66 for the parent compound) is basic and can be protonated.[6] This is the primary reason for the common use of the hydrochloride salt, which significantly enhances aqueous solubility, making the compound amenable to biological screening and formulation in aqueous media.[1]

This protocol describes the gold-standard method for determining the intrinsic thermodynamic solubility of the compound.

Objective: To determine the equilibrium solubility of this compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

Methodology:

-

Preparation: Prepare a 100 mM stock solution of the compound in DMSO. Prepare a PBS solution (pH 7.4).

-

Execution:

-

Add an excess amount of the solid compound to a known volume of PBS (e.g., 2 mg to 1 mL of PBS) in a glass vial.

-

Seal the vial and place it on a rotational shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).

-

Allow the suspension to equilibrate for at least 24 hours to ensure saturation.

-

-

Sample Processing:

-

After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect the supernatant. It is crucial not to disturb the pellet. For added accuracy, filter the supernatant through a 0.22 µm PVDF filter.

-

-

Quantification (HPLC-UV):

-

Prepare a calibration curve using the 100 mM DMSO stock solution by making serial dilutions in a 50:50 mixture of acetonitrile and water.

-

Analyze the filtered supernatant and the calibration standards using a validated HPLC-UV method.

-

Calculate the concentration of the compound in the supernatant by interpolating its peak area against the calibration curve. This concentration represents the thermodynamic solubility.

-

Thermal Properties

Key Chemical Characteristics

Acidity and Basicity (pKa)

The pKa value is a measure of the acidity or basicity of a molecule's ionizable groups. For this compound, the key ionizable group is the secondary amine within the heterocyclic ring.

-

Causality: The parent tetrahydroisoquinoline has a predicted pKa of approximately 9.66 for its conjugate acid.[6] The nitro group at the C5 position is a strong electron-withdrawing group. Through resonance and inductive effects, it pulls electron density away from the benzene ring and, to a lesser extent, from the fused heterocyclic ring. This delocalization reduces the electron density on the secondary nitrogen, making its lone pair less available to accept a proton.

-

Insight: Consequently, this compound is expected to be a weaker base than its parent compound, meaning its conjugate acid will have a lower pKa value . This is a critical consideration for salt formation, predicting solubility at different pH values, and understanding potential interactions with biological targets.

Chemical Stability and Degradation Pathways

Understanding a compound's stability is paramount for determining its shelf-life, storage conditions, and potential for generating impurities. Nitroaromatic compounds are generally stable but can be susceptible to specific degradation pathways.[8] The most common mechanisms of degradation for drug-like molecules are hydrolysis, oxidation, and photolysis.[9]

A forced degradation or "stress testing" study is a standard industry practice to predict and identify potential degradation products.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. lab-chemicals.com [lab-chemicals.com]

- 4. cenmed.com [cenmed.com]

- 5. 1,2,3,4-TETRAHYDROISOQUINOLINE | 91-21-4 [chemicalbook.com]

- 6. 1,2,3,4-TETRAHYDROISOQUINOLINE CAS#: 91-21-4 [m.chemicalbook.com]

- 7. 1,2,3,4-Tetrahydroisoquinoline 95 91-21-4 [sigmaaldrich.com]

- 8. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rjptonline.org [rjptonline.org]

An In-Depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic aromatic compound of significant interest in medicinal chemistry and drug discovery. As a derivative of the privileged 1,2,3,4-tetrahydroisoquinoline scaffold, which is found in numerous alkaloids and pharmacologically active molecules, the introduction of a nitro group at the 5-position of the benzene ring imparts unique electronic properties and serves as a versatile chemical handle for further molecular elaboration. This guide provides a comprehensive overview of its chemical identity, synthesis, spectroscopic characterization, reactivity, and potential applications, with a particular focus on its relevance to the development of novel therapeutics.

Core Molecular Identifiers

A solid foundation in the fundamental properties of a compound is essential for any research endeavor. The key identifiers for this compound are summarized below.

| Property | Value |

| CAS Number | 41959-45-9 |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Chemical Structure | (See Figure 1 below) |

Figure 1: Molecular Structure of this compound

A 2D representation of the this compound molecule.

Synthesis Strategies

The synthesis of this compound can be approached through two primary strategies: direct nitration of the parent tetrahydroisoquinoline or by constructing the heterocyclic ring from a pre-nitrated precursor.

Direct Nitration of 1,2,3,4-Tetrahydroisoquinoline

The direct nitration of the 1,2,3,4-tetrahydroisoquinoline ring system is a common method for introducing a nitro group. However, the regioselectivity of this electrophilic aromatic substitution is highly dependent on the reaction conditions and the presence of a protecting group on the secondary amine.

Under acidic conditions, the nitrogen atom of the tetrahydroisoquinoline is protonated, which deactivates the heterocyclic ring towards electrophilic attack and directs the substitution to the benzene ring. The nitration of N-protected tetrahydroquinolines, on the other hand, can lead to a mixture of isomers. A thorough study on the nitration of N-trifluoroacetyl-1,2,3,4-tetrahydroquinoline has shown that the reaction can yield a mixture of 5-, 6-, 7-, and 8-nitro isomers, with the distribution being sensitive to reaction time and temperature.[1][2] Achieving high regioselectivity for the 5-nitro isomer often requires careful optimization of the reaction conditions.

Conceptual Workflow for Direct Nitration:

A generalized workflow for the synthesis of this compound via direct nitration.

Ring-Closing Strategies: Pictet-Spengler and Bischler-Napieralski Reactions

Building the tetrahydroisoquinoline ring from a nitrated precursor offers a more controlled approach to the synthesis of the 5-nitro isomer. Two classical and powerful methods for the synthesis of tetrahydroisoquinolines are the Pictet-Spengler and Bischler-Napieralski reactions.

-

Pictet-Spengler Reaction: This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization.[3][4] For the synthesis of this compound, the starting material would be 2-(2-nitrophenyl)ethylamine. The reaction conditions for nitrated phenethylamines may require stronger acids and higher temperatures due to the electron-withdrawing nature of the nitro group.[3]

-

Bischler-Napieralski Reaction: This method involves the cyclization of a β-arylethylamide using a dehydrating agent, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[5] The precursor for this compound would be an N-acyl derivative of 2-(2-nitrophenyl)ethylamine. Similar to the Pictet-Spengler reaction, the electron-withdrawing nitro group can make the cyclization more challenging.[5]

Conceptual Pictet-Spengler Synthesis Workflow:

A simplified workflow for the Pictet-Spengler synthesis of this compound.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons would appear in the downfield region, with the nitro group causing a significant downfield shift of the ortho and para protons. The aliphatic protons of the tetrahydroisoquinoline ring would appear as multiplets in the upfield region. The N-H proton would likely appear as a broad singlet. |

| ¹³C NMR | The carbon atom bearing the nitro group would be significantly deshielded and appear at a high chemical shift. The other aromatic carbons would also be affected by the nitro group's electron-withdrawing nature. The aliphatic carbons would resonate in the typical range for such structures. |

| IR | Characteristic strong absorption bands for the nitro group would be expected around 1520-1560 cm⁻¹ (asymmetric stretch) and 1345-1385 cm⁻¹ (symmetric stretch). An N-H stretching vibration would be observed around 3300-3500 cm⁻¹. |

| Mass Spec. | The molecular ion peak (M⁺) would be observed at m/z = 178. Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the tetrahydroisoquinoline ring. |

Reactivity and Chemical Properties

The chemical reactivity of this compound is dictated by the interplay of the electron-rich tetrahydroisoquinoline nucleus and the strongly electron-withdrawing nitro group.

-

The Tetrahydroisoquinoline Core: The secondary amine is nucleophilic and can undergo various reactions such as alkylation, acylation, and sulfonylation. The benzylic C1 position is susceptible to oxidation to form the corresponding 3,4-dihydroisoquinolinium salt.[6]

-

The Nitroaromatic Moiety: The nitro group is a versatile functional group that can be readily reduced to an amino group, providing a key intermediate for the synthesis of a wide range of derivatives. The amino group can then be further functionalized through diazotization and subsequent Sandmeyer-type reactions. The electron-withdrawing nature of the nitro group deactivates the aromatic ring towards further electrophilic substitution.

Potential Applications in Drug Discovery and Development

The 1,2,3,4-tetrahydroisoquinoline scaffold is a well-established "privileged structure" in medicinal chemistry, appearing in a multitude of biologically active compounds.[3][7] The introduction of a 5-nitro group provides a valuable building block for the synthesis of novel therapeutic agents.

-

Neuroprotective Agents: Several derivatives of 1,2,3,4-tetrahydroisoquinoline have been investigated for their neuroprotective effects.[8][9] The unique electronic and steric properties conferred by the 5-nitro substituent could lead to compounds with novel mechanisms of action for the treatment of neurodegenerative diseases.

-

Anticancer Agents: The tetrahydroisoquinoline nucleus is a component of several natural and synthetic anticancer agents.[4][7] The nitro group can be a key pharmacophore in some anticancer drugs and also serves as a precursor to other functionalities that can enhance cytotoxic activity.

-

Enzyme Inhibitors: The rigid framework of the tetrahydroisoquinoline ring system makes it an attractive scaffold for the design of enzyme inhibitors. The 5-nitro group can be exploited to modulate the binding affinity and selectivity of these inhibitors.[4]

-

Synthetic Intermediate: As a versatile intermediate, this compound can be used to synthesize a diverse library of compounds for high-throughput screening in various drug discovery programs.[8]

Safety and Handling

Detailed safety and handling information for this compound is not extensively documented. However, based on the general properties of nitroaromatic compounds and secondary amines, the following precautions should be taken:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves, safety glasses, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and dark place in a tightly sealed container.

-

Toxicity: The toxicological properties have not been thoroughly investigated. Treat as a potentially hazardous substance.

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry and drug discovery. Its unique combination of a privileged tetrahydroisoquinoline scaffold and a reactive nitro group offers numerous opportunities for the synthesis of novel compounds with a wide range of potential therapeutic applications, particularly in the field of neuroscience and oncology. Further research into its synthesis, reactivity, and biological activity is warranted to fully exploit its potential in the development of new medicines.

References

-

Chem-Impex. This compound hydrochloride. (n.d.). Retrieved from [Link]

-

Wikipedia. (2023). Bischler–Napieralski reaction. In Wikipedia. Retrieved from [Link]

-

Wikipedia. (2023). Pictet–Spengler reaction. In Wikipedia. Retrieved from [Link]

-

New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. (2022). PMC. Retrieved from [Link]

-

Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). ResearchGate. Retrieved from [Link]

-

Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. (2011). Semantic Scholar. Retrieved from [Link]

-

Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. (n.d.). ijstr.org. Retrieved from [Link]

-

Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. (2022). ACS Publications. Retrieved from [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2013). PMC. Retrieved from [Link]

-

Synthesis and reactions in the 1,2,3,4-tetrahydroisoquinoline series. (1981). University of Bath's research portal. Retrieved from [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (2017). MDPI. Retrieved from [Link]

-

Synthesis and Evaluation of Biological Activities for a Novel 1,2,3,4-Tetrahydroisoquinoline Conjugate with Dipeptide Derivatives: Insights from Molecular Docking and Molecular Dynamics Simulations. (2023). ACS Publications. Retrieved from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. (2023). MDPI. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Synthesis of 6‐Nitro‐1,2,3,4‐tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration | Semantic Scholar [semanticscholar.org]

- 3. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Nitro-1,2,3,4-tetrahydroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Nitro-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The tetrahydroisoquinoline scaffold is a common motif in a wide range of biologically active molecules and natural products[1][2]. The introduction of a nitro group at the 5-position of the aromatic ring can significantly modulate the electronic properties and biological activity of the parent molecule, making it a valuable intermediate for the synthesis of novel therapeutic agents[3][4]. A thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application in further research and development.

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide details expected spectral features, provides standardized experimental protocols for data acquisition, and offers insights into the interpretation of the spectral data.

Molecular Structure and Key Features

The structure of this compound features a fused bicyclic system consisting of a benzene ring and a partially saturated pyridine ring. The nitro group at the C-5 position is a strong electron-withdrawing group, which influences the chemical environment of the protons and carbons, particularly in the aromatic region.

Figure 1. Chemical structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR provide critical information about the chemical environment of each atom.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm) compared to the unsubstituted tetrahydroisoquinoline.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.8 - 8.0 | d | ~8.0 |

| H-7 | ~7.3 - 7.5 | t | ~8.0 |

| H-8 | ~7.6 - 7.8 | d | ~8.0 |

| H-1 | ~4.0 - 4.2 | s | - |

| H-3 | ~3.3 - 3.5 | t | ~6.0 |

| H-4 | ~2.9 - 3.1 | t | ~6.0 |

| NH | ~2.0 - 3.0 | br s | - |

Note: Predicted values are based on data from analogous nitro-substituted tetrahydroquinolines and may vary depending on the solvent and experimental conditions.[3][5]

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the nitro group (C-5) is expected to be significantly deshielded.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5 | ~145 - 150 |

| C-8a | ~135 - 140 |

| C-4a | ~130 - 135 |

| C-7 | ~125 - 130 |

| C-6 | ~120 - 125 |

| C-8 | ~120 - 125 |

| C-1 | ~45 - 50 |

| C-3 | ~40 - 45 |

| C-4 | ~25 - 30 |

Note: Predicted values are based on data from analogous structures and serve as a general guide.[3][6]

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Figure 2. Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will show characteristic absorption bands for the N-H, C-H, C=C, and N-O bonds.

Table 3: Expected IR Absorption Bands for this compound

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| C-H Stretch (aromatic) | 3000 - 3100 | Medium |

| C-H Stretch (aliphatic) | 2850 - 3000 | Medium |

| C=C Stretch (aromatic) | 1600 - 1620 | Medium |

| N-O Asymmetric Stretch (nitro) | 1500 - 1550 | Strong |

| N-O Symmetric Stretch (nitro) | 1300 - 1350 | Strong |

| C-N Stretch | 1250 - 1350 | Medium |

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.[3][4]

Experimental Protocol for IR Data Acquisition (ATR)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid and liquid samples.

Figure 3. Workflow for acquiring an IR spectrum using an ATR accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity. For this compound (C₉H₁₀N₂O₂), the expected molecular weight is approximately 178.18 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 178. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and cleavage of the tetrahydroisoquinoline ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Interpretation |

| 178 | Molecular ion [M]⁺ |

| 132 | [M - NO₂]⁺ |

| 131 | [M - NO₂ - H]⁺ |

Note: The relative intensities of the fragments will depend on the ionization method and energy.[4]

Experimental Protocol for Mass Spectrometry Data Acquisition (EI-MS)

Figure 4. General workflow for Electron Ionization Mass Spectrometry (EI-MS).

Conclusion

The spectroscopic characterization of this compound through NMR, IR, and Mass Spectrometry provides a comprehensive understanding of its molecular structure. The predicted data and standardized protocols outlined in this guide serve as a valuable resource for researchers in the synthesis, identification, and application of this important heterocyclic compound. The electron-withdrawing nature of the nitro group significantly influences the spectroscopic signatures, providing key markers for its identification.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

El-Sayed, N. N. E., et al. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 27(5), 1621. Retrieved from [Link]

-

Ghorab, M. M., et al. (2022). New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. BMC Chemistry, 16(1), 1-19. Retrieved from [Link]

-

Reddy, C. R., et al. (2016). A Versatile C-H Functionalization of Tetrahydroisoquinolines Catalyzed by Iodine at Aerobic Conditions. Organic Letters, 18(15), 3842-3845. Retrieved from [Link]

-

Kumar, A., et al. (2014). Synthesis and Characterization of N-Substituted Tetrahydroiso- quinoline Derivatives via a Pictet-Spengler Condensation. International Journal of Organic Chemistry, 4, 259-267. Retrieved from [Link]

-

Pérez, S. E., et al. (2022). Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst. Application in the Aza-Henry Reaction and the Synthesis of 3,4-Dihydroisoquinolones. The Journal of Organic Chemistry, 87(20), 13686-13697. Retrieved from [Link]

-

Conti, P., et al. (2013). Synthesis of C3/C1-Substituted Tetrahydroisoquinolines. Molecules, 18(7), 8446-8458. Retrieved from [Link]

-

González-Lainez, M., et al. (2011). Synthesis of 6-Nitro-1,2,3,4-tetrahydroquinoline: An Experimental and Theoretical Study of Regioselective Nitration. European Journal of Organic Chemistry, 2011(9), 1504-1513. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1,2,3,4-Tetrahydroisoquinoline. PubChem. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7856-7865. Retrieved from [Link]

-

Hayrapetyan, S. K., et al. (2018). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 23(10), 2603. Retrieved from [Link]

-

Ghorab, M. M., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega, 6(11), 7856-7865. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Isoquinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. mdpi.com [mdpi.com]

- 3. Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Group - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

An In-Depth Technical Guide to 5-Nitro-1,2,3,4-tetrahydroisoquinoline: From Discovery to Modern Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comprehensive technical overview of 5-Nitro-1,2,3,4-tetrahydroisoquinoline, a key heterocyclic scaffold in medicinal chemistry. Delving into its historical discovery, this document details the seminal synthetic methodologies, including the foundational Pictet-Spengler reaction, and presents a detailed, step-by-step experimental protocol for its preparation. The guide further explores the compound's chemical properties, reactivity, and its significant role in neuroscience research, particularly focusing on its neuroprotective potential. By synthesizing historical context with modern applications, this whitepaper serves as an essential resource for researchers engaged in the exploration and utilization of this important molecule in drug discovery and development.

Introduction: The Significance of the Tetrahydroisoquinoline Core

The 1,2,3,4-tetrahydroisoquinoline (THIQ) framework is a privileged scaffold in medicinal chemistry, forming the core structure of numerous natural products, most notably a large family of alkaloids.[1] Synthetic and naturally occurring compounds containing the THIQ nucleus exhibit a wide array of pharmacological activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[2] This has led to significant interest within the scientific community in developing novel THIQ analogs with potent biological activities for therapeutic applications.[1]

Among the various substituted THIQs, this compound stands out as a critical intermediate and a molecule of interest in its own right.[3][4] Its unique electronic properties, conferred by the presence of the nitro group, make it a valuable precursor for the synthesis of more complex bioactive molecules.[4] Furthermore, this compound has been utilized in research focused on its potential neuroprotective effects, making it a subject of investigation for treatments of neurodegenerative diseases.[3] This guide will provide an in-depth exploration of the discovery, synthesis, and scientific importance of this key chemical entity.

Historical Perspective: The Genesis of a Scaffold

The journey to this compound begins with the discovery of its parent scaffold. The synthesis of 1,2,3,4-tetrahydroisoquinoline was first achieved in 1911 by Amé Pictet and Theodor Spengler.[5][6] Their eponymous reaction, the Pictet-Spengler reaction, involves the condensation of a β-arylethylamine with a carbonyl compound, followed by ring closure, typically under acidic conditions.[5][7] This reaction has since become a cornerstone of heterocyclic chemistry and the primary method for constructing the tetrahydroisoquinoline ring system.[7]

While the exact first synthesis of the 5-nitro derivative is not as prominently documented, its development is a logical extension of the nitration of the parent THIQ molecule or the use of a nitrated precursor in a Pictet-Spengler type reaction. The strategic placement of the nitro group at the 5-position deactivates the aromatic ring towards further electrophilic substitution and provides a chemical handle for subsequent functionalization, highlighting the ingenuity of early synthetic chemists in modifying core structures to explore new chemical space and biological activity.

Synthetic Methodologies: Crafting the Core Structure

The Pictet-Spengler reaction remains the most fundamental and widely used method for the synthesis of the 1,2,3,4-tetrahydroisoquinoline skeleton.[8] The reaction proceeds through the formation of a Schiff base intermediate from the condensation of a β-arylethylamine with an aldehyde or ketone, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution to yield the cyclic product.[8]

For the synthesis of this compound, the logical starting materials are a β-(nitrophenyl)ethylamine and a simple aldehyde, typically formaldehyde. The electron-withdrawing nature of the nitro group on the aromatic ring can make the cyclization step more challenging compared to electron-rich substrates, often requiring stronger acidic conditions or higher temperatures.[7]

General Reaction Mechanism: Pictet-Spengler Synthesis

The synthesis of this compound via the Pictet-Spengler reaction can be conceptualized through the following mechanistic steps:

-

Iminium Ion Formation: The reaction commences with the condensation of 2-(3-nitrophenyl)ethan-1-amine with formaldehyde under acidic conditions to form a Schiff base, which is then protonated to generate a reactive iminium ion.

-

Intramolecular Electrophilic Aromatic Substitution: The electron-rich aromatic ring of the phenethylamine derivative acts as a nucleophile, attacking the electrophilic iminium ion in an intramolecular fashion.

-

Rearomatization: The resulting spirocyclic intermediate undergoes deprotonation to restore the aromaticity of the benzene ring, yielding the final this compound product.

Caption: Generalized workflow of the Pictet-Spengler synthesis of this compound.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound hydrochloride.

Materials:

-

2-(3-Nitrophenyl)ethan-1-amine

-

Formaldehyde (37% aqueous solution)

-

Concentrated Hydrochloric Acid

-

Ethanol

-

Diethyl ether

-

Activated Charcoal

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(3-nitrophenyl)ethan-1-amine in ethanol.

-

Addition of Reagents: To the stirred solution, add an equimolar amount of aqueous formaldehyde, followed by the slow addition of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to facilitate precipitation of the product.

-

Isolation: Collect the crude product by vacuum filtration and wash it with cold diethyl ether.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, using activated charcoal to decolorize the solution if necessary.

-

Drying: Dry the purified crystals of this compound hydrochloride under vacuum to a constant weight.

Characterization: The final product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀N₂O₂ |

| Molecular Weight | 178.19 g/mol |

| Appearance | Typically a solid |

| Storage Conditions | 0-8 °C |

Role in Medicinal Chemistry and Drug Development

This compound serves as a valuable building block in the synthesis of a variety of pharmaceutical compounds.[3] Its utility stems from the versatility of the nitro group, which can be reduced to an amine, enabling further elaboration of the molecule. This amino group can then be used to introduce a wide range of substituents, allowing for the exploration of structure-activity relationships (SAR) in drug discovery programs.

The tetrahydroisoquinoline core itself is known to interact with various biological targets. Derivatives of this scaffold have been investigated for a multitude of therapeutic applications, including as neuroprotective agents, analgesics, and anti-inflammatory drugs.[3]

Neuroprotective Potential

Research has indicated that this compound and its derivatives are of interest in the field of neuroscience for their potential neuroprotective effects.[3] Studies on related tetrahydroisoquinoline compounds have suggested that they may exert their neuroprotective actions through various mechanisms, including the scavenging of free radicals and the inhibition of glutamate-induced excitotoxicity.[9] While the specific mechanisms of the 5-nitro derivative are still under investigation, its structural similarity to other neuroactive compounds makes it a compelling candidate for further research into treatments for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[3][9]

Caption: Putative mechanisms contributing to the neuroprotective effects of this compound.

Conclusion

This compound represents a molecule of significant historical and contemporary importance in the field of organic and medicinal chemistry. Born from the foundational Pictet-Spengler reaction, it continues to be a versatile synthetic intermediate for the creation of novel therapeutic agents. Its potential role in neuroprotection underscores the enduring relevance of the tetrahydroisoquinoline scaffold in addressing complex diseases of the central nervous system. This guide has provided a comprehensive overview of its discovery, synthesis, and applications, offering a valuable resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.

References

-

Name Reaction. (n.d.). Pictet-Spengler Isoquinoline Synthesis. Retrieved from [Link]

- Whaley, W. M., & Govindachari, T. R. (1951). The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Organic Reactions, 6, 151-190.

-

Wikipedia. (2023, December 1). Pictet–Spengler reaction. In Wikipedia. Retrieved January 1, 2026, from [Link]

-

ResearchGate. (n.d.). Pictet–Spengler Tetrahydroisoquinoline Synthese. Retrieved from [Link]

- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry, 97(3), 846–854.

- Kumar, A., Sharma, G., Kumar, B. K., Singh, B., & Murugesan, S. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances, 11(21), 12254-12287.

- Mazur, M., Głowacka, E., & Stawikowska, R. (1996). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Acta Poloniae Pharmaceutica, 53(1), 25-29.

- Zhang, X., Li, X., & Wang, B. (2009). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Chinese Journal of Organic Chemistry, 29(11), 1844-1848.

- Smith, A. B., & Jones, C. D. (2012). The Nitro-Mannich Reaction. Organic Reactions, 80, 1-259.

- Mazur, M., Głowacka, E., Stawikowska, R., & Fidecka, S. (1996).

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2017). Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. Molecules, 22(12), 2085.

- Ohkubo, M., Naka, T., & Itoh, F. (1994). Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists. Chemical & Pharmaceutical Bulletin, 42(9), 1853-1861.

- Danchev, N., Nikolova, I., & Ivanova, Y. (2012). Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. Molecules, 17(5), 5584-5601.

- Al-Said, M. S., Ghorab, M. M., & Al-Agamy, M. H. (2022). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4). Molecules, 27(5), 1645.

- Antkiewicz-Michaluk, L., Lazarewicz, J. W., Patsenka, A., Kajta, M., Zieminska, E., Salinska, E., Wasik, A., Golembiowska, K., & Vetulani, J. (2006). The mechanism of 1,2,3,4‐tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate‐induced excitotoxicity. Journal of Neurochemistry, 97(3), 846-854.

- Beaumont, D., & Waigh, R. D. (1981). The β-Adrenomimetic Activity of Tetrahydroisoquinolines and Tetrahydronaphthalenes. Progress in Medicinal Chemistry, 18, 1-61.

- Wang, D., Gao, F., & Ma, D. (2023). Recent Advances in the Total Synthesis of the Tetrahydroisoquinoline Alkaloids (2002–2020). Chemical Reviews, 123(14), 8827-8919.

- Google Patents. (2018). CN107759477A - A kind of preparation method of p-nitrophenyl ethylamine hydrochloride.

- Chen, J., & Li, H. (2003). Synthesis of Polynitrocompounds from Nitroguanidine. Propellants, Explosives, Pyrotechnics, 28(4), 183-187.

- Lin, S.-T., & Yang, Y.-L. (2021). A Novel 3E Method for Synthesis of 5-nitro 2- diethylamino 6-methyl pyridine Organic Crystal by Nitration of 2-diethylamino 6-methyl pyridine with H 2 SO 4 /HNO 3.

- Rollas, S., & Küçükgüzel, Ş. G. (2007). Synthesis of Novel Azo Schiff Bases and Their Antibacterial and Antifungal Activities. Molecules, 12(8), 1910-1920.

-

Wikipedia. (2024, January 1). Clonazepam. In Wikipedia. Retrieved January 1, 2026, from [Link]

- Dash, A. C., & Pradhan, G. C. (2004). Complexation studies of Co2+ion with orthosilicic acid. Journal of the Indian Chemical Society, 81(1), 26-30.

Sources

- 1. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 5. organicreactions.org [organicreactions.org]

- 6. Pictet-Spengler Tetrahydroisoquinoline Synthesis | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 8. Pictet-Spengler Isoquinoline Synthesis (Chapter 46) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 9. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential biological activities of 5-Nitro-1,2,3,4-tetrahydroisoquinoline

An In-depth Technical Guide to the Potential Biological Activities of 5-Nitro-1,2,3,4-tetrahydroisoquinoline

Authored by: A Senior Application Scientist

Abstract

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of natural products and synthetic compounds with significant biological activities.[1][2][3][4][5] The strategic introduction of a nitro group, a potent electron-withdrawing moiety, onto this scaffold can profoundly alter its electronic properties and, consequently, its interaction with biological targets.[6] This guide provides a comprehensive exploration of the potential biological activities of this compound, synthesizing current research to offer insights for researchers, scientists, and drug development professionals. We will delve into its synthesis, potential anticancer, neuroprotective, and antimicrobial activities, supported by detailed experimental protocols and mechanistic insights.

Synthesis and Chemical Profile

The versatility of the THIQ framework stems from well-established synthetic methodologies. The core is typically constructed via classic reactions like the Pictet-Spengler or Bischler-Napieralski cyclizations.[1][7] The synthesis of the 5-nitro derivative specifically involves the nitration of a protected 1,2,3,4-tetrahydroisoquinoline. This often requires careful control of reaction conditions to achieve regioselectivity at the C-5 position. A common approach involves the nitration of 2-acetyl-tetrahydroisoquinoline, which can yield a mixture of nitro isomers that require subsequent separation.[8]

For biological applications, the compound is frequently converted to its hydrochloride salt, this compound hydrochloride. This salt form significantly enhances aqueous solubility, making it an ideal candidate for various biological assays and drug formulation processes.[9]

Caption: General workflow for the synthesis of 5-Nitro-THIQ hydrochloride.

Potential Biological Activities

The introduction of the 5-nitro group makes this THIQ derivative a compelling candidate for investigation across several therapeutic areas. Its structural similarity to other biologically active molecules suggests a high potential for interaction with various cellular targets.[9]

Anticancer Potential

Nitroisoquinoline derivatives have surfaced as a promising class of anticancer agents.[6] The THIQ scaffold itself is found in numerous natural products with potent antitumor properties.[4][5] The primary mechanism often involves the inhibition of critical enzymes responsible for DNA replication and repair in rapidly dividing cancer cells.[6]

Mechanism of Action: A key area of investigation for nitrated isoquinolines is the inhibition of human topoisomerase I (Top1).[6] Top1 is an enzyme that alleviates DNA supercoiling during replication. Its inhibition leads to an accumulation of DNA strand breaks, ultimately triggering apoptosis. The nitro group has been demonstrated to significantly boost the Top1 inhibitory activity of related compounds.[6] Other THIQ derivatives have shown efficacy as inhibitors of dihydrofolate reductase (DHFR) and cyclin-dependent kinase 2 (CDK2), both of which are validated targets in oncology.[10]

Quantitative Data: Anticancer Activity of Related Nitroisoquinolines

| Compound Class | Cancer Cell Line(s) | IC50 Range | Reference |

| 5-Nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione derivatives | HeLa, A549, MCF-7, etc. | 1-10 µM | [6] |

| Nitrated Indenoisoquinolines | Various | Low nM to µM | [6] |

| Tetrahydroisoquinolines (General) | A549 (Lung), MCF7 (Breast) | 0.155 - 0.170 µM | [10] |

| Tetrahydroisoquinolines (KRas Inhibition) | Colon Cancer Lines | 0.9 - 10.7 µM | [4] |

Experimental Protocol: MTT Cell Viability Assay

This assay provides a quantitative measure of a compound's cytotoxic effect on cancer cells.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere for 24 hours.

-

Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 10 µL of 5 mg/mL 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Viable cells metabolize the yellow MTT into purple formazan crystals. Carefully remove the supernatant and add 100 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC50 value is calculated from the dose-response curve.[6]

Caption: Standard workflow for the MTT cell viability assay.

Neuroprotective Potential

The THIQ scaffold is integral to many alkaloids with known effects on the central nervous system, and its derivatives are actively researched for activity against neurodegenerative disorders.[1][11] this compound hydrochloride is specifically noted for its use in neuroprotective studies and as a precursor for novel therapeutic agents targeting neurological disorders.[9]

Mechanism of Action: The neuroprotective effects of THIQ analogs are often multifaceted. One key mechanism is the antagonism of the glutamatergic system, particularly NMDA receptors, to prevent glutamate-induced excitotoxicity—a common pathway in neuronal cell death following ischemic events.[12][13] Additionally, THIQs possess free-radical scavenging properties, which can mitigate oxidative stress, another critical factor in neurodegeneration.[12] Studies on related compounds show they can protect critical brain regions, like the CA1 hippocampal neurons, from ischemia-induced damage.[13]

Experimental Protocol: In Vitro Neuroprotection Assay (Glutamate Excitotoxicity Model)

This protocol assesses the ability of a compound to protect neurons from cell death induced by excessive glutamate stimulation.

-

Cell Culture: Culture primary cortical or hippocampal neurons, or a suitable neuronal cell line (e.g., SH-SY5Y), in appropriate media.

-

Pre-treatment: Pre-incubate the neuronal cultures with various concentrations of this compound for 1-2 hours.

-

Excitotoxic Insult: Expose the cells to a neurotoxic concentration of glutamate (e.g., 50-100 µM) for a specified duration (e.g., 24 hours). A control group should not receive glutamate.

-

Viability Assessment: Measure neuronal viability using a suitable method, such as the LDH (Lactate Dehydrogenase) release assay, which quantifies membrane damage, or the XTT/MTT assay to measure metabolic activity.[12][14]

-

Data Analysis: Calculate the percentage of neuroprotection conferred by the compound by comparing the viability of compound-treated, glutamate-exposed cells to that of cells exposed to glutamate alone.

Caption: Workflow for an in vitro glutamate excitotoxicity assay.

Antimicrobial Activity

Nitroaromatic compounds have a well-documented history as antimicrobial agents.[6][15] The THIQ nucleus is also found in compounds with a broad spectrum of antibacterial and antifungal activities.[1][16]

Mechanism of Action: The antimicrobial efficacy of nitroaromatic compounds typically relies on the intracellular reduction of the nitro group. Within a microbial cell, this group can be reduced to generate reactive nitrogen species that are highly toxic, causing damage to DNA, proteins, and other critical cellular components, leading to cell death.[6] The specific activity can be modulated by other substituents on the THIQ ring system.

Quantitative Data: Antimicrobial Activity of Related Isoquinolines

| Compound Class | Pathogen(s) | MIC Range | Reference |

| Alkynyl Isoquinolines | Staphylococcus aureus (MRSA) | 4-8 µg/mL | [6] |

| Tricyclic Isoquinoline Derivatives | Staphylococcus aureus | 16-32 µg/mL | [6] |

| 8-Hydroxyquinoline derivatives (inc. nitroxoline) | Aeromonas hydrophila | 5.26 µg/mL | [6] |

| Quinoxaline derivatives | MRSA, E. coli | 4-32 µg/mL | [17] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a two-fold serial dilution in a 96-well microtiter plate using appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum: Prepare a standardized bacterial suspension (e.g., S. aureus, E. coli) adjusted to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Incubation: Inoculate the wells with the bacterial suspension. Include a positive control (bacteria only) and a negative control (medium only). Seal the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[17]

Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).

Future Directions and Conclusion

This compound stands out as a molecule of significant interest. Its chemical scaffold is a proven platform for developing potent therapeutic agents, and the addition of a nitro group opens avenues for novel mechanisms of action across oncology, neuroprotection, and infectious diseases.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs with modifications to the nitro group position and other substitutions on the THIQ ring to optimize potency and selectivity.

-

In-depth Mechanistic Studies: Elucidating the specific molecular targets and signaling pathways modulated by this compound for each of its biological activities.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of the compound to assess its drug-likeness and potential for in vivo applications.[18][19][20]

-

In Vivo Efficacy: Progressing promising in vitro findings to relevant animal models of cancer, neurodegeneration, and bacterial infection.

References

- A New Convenient Approach to Preparation of 5 or 6 or 7-Nitro-1,2,3,4-Tetrahydrisoquinolines and 2-Alkylsulfonyl-5 or 6 or 7-Nit. Accessed via Google Search.

- This compound hydrochloride - Chem-Impex.

- Potential Research Applications of Nitroisoquinolines: A Technical Guide - Benchchem. BenchChem.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. Royal Society of Chemistry.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances.

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Publishing.

- (PDF) Biological Activities of Tetrahydroisoquinolines Derivatives - ResearchGate.

- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI. MDPI.

- [Pharmacokinetic studies of 5-nitrox in kidney failure p

- Biological Activities of Tetrahydroisoquinolines Derivatives | Journal of Organic and Pharmaceutical Chemistry. Journal of Organic and Pharmaceutical Chemistry.

- Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC - NIH.

- Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC - PubMed Central.

- (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4) - ResearchGate.

- Synthesis and Antimicrobial Activity of Novel Piperidinyl Tetrahydrothieno[2,3-c]isoquinolines and Related Heterocycles | ACS Omega. American Chemical Society.

- Oxidative α-Functionalization of 1,2,3,4-Tetrahydroisoquinolines Catalyzed by a Magnetically Recoverable Copper Nanocatalyst.

- 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed. PubMed.

- Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC - PubMed Central.

- Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines - MDPI. MDPI.

- The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed. PubMed.

- Neuroprotective or neurotoxic activity of 1-methyl-1,2,3,4-tetrahydroisoquinoline and rel

- Novel Nitro-Heteroaromatic Antimicrobial Agents for the Control and Eradication of Biofilm-Forming Bacteria - MDPI. MDPI.

- Studies on cerebral protective agents. IX.

- Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed. PubMed.

- Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC - NIH.

- Synthesis and pharmacological investigations of 1,2,3,4-tetrahydroisoquinoline deriv

- New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC - NIH.

- Comparative Pharmacokinetic Profiling of Tetrahydroisoquinoline (THIQ)

- The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase - PubMed. PubMed.

- Isoquinoline Antimicrobial Agent: Activity against Intracellular Bacteria and Effect on Global Bacterial Proteome - PMC - NIH.

- Novel antimicrobial activity of photoactive compounds originally synthesized for industrial applic

- Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - NIH.

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1,2,3,4-Tetrahydroisoquinoline (THIQ) as privileged scaffold for anticancer de novo drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 8. tandfonline.com [tandfonline.com]

- 9. chemimpex.com [chemimpex.com]

- 10. Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Studies on cerebral protective agents. IX. Synthesis of novel 1,2,3,4-tetrahydroisoquinolines as N-methyl-D-aspartate antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Neuroprotective and antioxidant properties of new quinolylnitrones in in vitro and in vivo cerebral ischemia models - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Antibacterial activity of the structurally novel C-2 amine-substituted analogues based on quinoxaline - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [Pharmacokinetic studies of 5-nitrox in kidney failure patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Optimization of potency and pharmacokinetic properties of tetrahydroisoquinoline transient receptor potential melastatin 8 (TRPM8) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Derivatives and Analogs of 5-Nitro-1,2,3,4-tetrahydroisoquinoline: Synthesis, Biological Activity, and Therapeutic Prospects

This guide provides a comprehensive technical overview of the synthesis, biological evaluation, and structure-activity relationships of derivatives and analogs of 5-Nitro-1,2,3,4-tetrahydroisoquinoline. It is intended for researchers, medicinal chemists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Significance of the this compound Scaffold

The 1,2,3,4-tetrahydroisoquinoline (THIQ) core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2] The introduction of a nitro group at the 5-position of the THIQ ring system significantly influences the molecule's electronic properties, creating a versatile building block for the synthesis of diverse derivatives with potential therapeutic applications.[3] this compound and its analogs have garnered attention for their potential in developing treatments for neurological disorders, cancer, and inflammatory conditions.[3][4] The hydrochloride salt of this compound is often utilized in research due to its enhanced solubility, which is advantageous for biological assays and formulation studies.[3]

Synthetic Strategies for this compound and its Analogs

The synthesis of the this compound core and its subsequent derivatization can be achieved through several established and innovative synthetic methodologies. The choice of synthetic route often depends on the desired substitution pattern and the availability of starting materials.

Classical Synthetic Routes

Traditional methods for constructing the tetrahydroisoquinoline skeleton, such as the Pictet-Spengler and Bischler-Napieralski reactions, can be adapted for the synthesis of nitro-substituted analogs.[1]

-

Pictet-Spengler Condensation: This reaction involves the cyclization of a β-arylethylamine with an aldehyde or ketone. For the synthesis of 5-nitro-THIQ derivatives, a suitably substituted 2-(nitrophenyl)ethylamine would be the key starting material. The reaction is typically acid-catalyzed.[5]

-

Bischler-Napieralski Reaction: This method involves the cyclization of an N-acyl-β-phenylethylamine using a dehydrating agent to form a 3,4-dihydroisoquinoline, which can then be reduced to the corresponding tetrahydroisoquinoline.[1]

Modern Synthetic Approaches: Multi-Component Reactions (MCRs)

Multi-component reactions have emerged as a powerful tool for the rapid generation of molecular diversity. A one-pot, multi-component synthesis has been reported for the creation of complex, highly substituted tetrahydroisoquinoline derivatives, including those with a nitro group at the 7-position.[1] This approach, which can involve sequential Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization, offers an efficient pathway to novel analogs.[1][5]

Experimental Protocol: Representative One-Pot Synthesis of a Nitro-Substituted Tetrahydroisoquinoline Derivative [1]

This protocol is a generalized representation based on the principles of multi-component reactions for the synthesis of complex THIQ derivatives.

-

Step 1: Knoevenagel Condensation: To a solution of an active methylene compound (e.g., malononitrile) and a substituted β-nitrostyrene in a suitable solvent (e.g., ethanol), add a catalytic amount of a base (e.g., piperidine). Stir the reaction mixture at room temperature for 1-2 hours.

-

Step 2: Michael Addition: To the reaction mixture from Step 1, add a cyclic ketone (e.g., 1-alkylpiperidin-4-one). Continue stirring at room temperature for 4-6 hours.

-

Step 3: Thorpe-Ziegler Cyclization and Dehydrogenation: Heat the reaction mixture to reflux for 8-12 hours. The cyclization and subsequent air-promoted dehydrogenation occur during this step.

-

Step 4: Work-up and Purification: After cooling to room temperature, the precipitated product is collected by filtration, washed with cold ethanol, and dried. The crude product can be further purified by recrystallization or column chromatography.

Diagram: Generalized Synthetic Pathway via Multi-Component Reaction

Caption: A simplified workflow of a one-pot, multi-component reaction for the synthesis of a nitro-substituted THIQ derivative.

Biological Activities and Therapeutic Potential

Derivatives of this compound have shown promise in several therapeutic areas, primarily in oncology and neuropharmacology.

Anticancer Activity

Several studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives bearing a nitrophenyl group.[4][6] These compounds have been evaluated against various cancer cell lines, demonstrating cytotoxic effects.

Table 1: Anticancer Activity of Representative Nitrophenyl-THIQ Analogs [4]

| Compound | Target Cell Line | IC₅₀ (µM) |

| Compound 3 | HEPG2 (Liver Cancer) | Data indicates high activity |

| Compound 8b | MCF7 (Breast Cancer) | Data indicates high activity |

The mechanism of action for some of these compounds involves the induction of apoptosis. For instance, one active compound was shown to cause a 59-fold increase in apoptosis in HEPG2 cells and induced cell cycle arrest at the G0-G1 and G2/M phases.[4] Molecular docking studies have suggested that these compounds may exert their effects by inhibiting key enzymes involved in cancer progression, such as HSP90 and RET kinase.[4]

Diagram: Proposed Mechanism of Anticancer Action

Caption: Inhibition of HSP90 and RET kinase by nitrophenyl-THIQ derivatives leading to apoptosis and cell cycle arrest in cancer cells.

Neuroprotective and Neuromodulatory Effects

This compound hydrochloride is recognized as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[3] Research has focused on its potential neuroprotective effects.[3] The broader class of THIQ derivatives has been investigated for the management of neurodegenerative diseases like Alzheimer's and Parkinson's disease.[7] The mechanism of action in a neurodegenerative context can be multifaceted, involving the modulation of neurotransmitter systems and inhibition of enzymes implicated in neuroinflammation.

The overproduction of nitric oxide (NO) by activated glial cells is a known contributor to neuroinflammation and neurodegeneration.[8][9] While direct studies on 5-nitro-THIQ derivatives as NO inhibitors are not widely reported, the exploration of heterocyclic compounds for their NO inhibitory activity is an active area of research.[8]

Enzyme Inhibition

Beyond oncology, THIQ derivatives have been explored as inhibitors of various enzymes.

-

Phosphodiesterase 4 (PDE4) Inhibition: A series of tetrahydroisoquinoline derivatives have been designed and synthesized as potential PDE4 inhibitors for the treatment of psoriasis.[10][11] Structure-activity relationship studies revealed that substitutions on the THIQ scaffold are crucial for potent and selective inhibition.[11]

-

Dihydrofolate Reductase (DHFR) and Cyclin-Dependent Kinase 2 (CDK2) Inhibition: Novel tetrahydroisoquinolines have been identified as inhibitors of DHFR and CDK2, both of which are important targets in cancer therapy.[12][13]

Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrogen atom.

-

Substitution on the Nitrophenyl Ring: The position of the nitro group and the presence of other substituents on the phenyl ring can significantly impact activity. For instance, in a series of PDE4 inhibitors, the attachment of methoxy or trifluoromethoxy groups at the para-position of a phenyl substituent enhanced inhibitory activity.[11]

-

Substitution on the THIQ Core: Modifications to the tetrahydroisoquinoline nucleus are critical for modulating potency and selectivity. The addition of rigid substituents at the C-3 position of the THIQ ring was found to favor subtype selectivity for PDE4B over PDE4D.[11]

-

N-Substitution: The substituent on the nitrogen atom of the THIQ ring plays a crucial role in interacting with biological targets. For example, in a series of antitubercular THIQ derivatives, N-methylpiperazine was identified as a preferred substituent at the 8-position.[14]

Future Directions and Conclusion

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic versatility of this core allows for the creation of large libraries of analogs for biological screening. Future research should focus on:

-

Elucidation of Mechanisms of Action: Detailed mechanistic studies are needed to understand how these compounds interact with their biological targets at a molecular level.

-

Optimization of Pharmacokinetic Properties: Lead compounds should be optimized for improved absorption, distribution, metabolism, and excretion (ADME) properties to enhance their drug-like characteristics.

-

Exploration of New Therapeutic Areas: The diverse biological activities of THIQ derivatives suggest that 5-nitro-THIQ analogs may have potential in other disease areas not yet fully explored.

References

- New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation. (2025). PMC - NIH.

-

Biochemical characteristics of the 6-nitro regioisomer of nitroxoline and its 1,2,3,4-tetrahydroquinoline analogues. (2025). hrcak.srce.hr. Retrieved from [Link]

- Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing.

-

The synthesis of 2-nitroaryl-1,2,3,4-tetrahydroisoquinolines, nitro-substituted 5,6-dihydrobenzimidazo[2,1-a]isoquinoline N-oxides and related heterocycles as potential bioreducible substrates for the enzymes NAD(P)H: quinone oxidoreductase 1 and E. coli nitroreductase. (n.d.). Merck Millipore. Retrieved from [Link]

-

Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. (1996). PubMed. Retrieved from [Link]

-

Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment. (2020). PubMed. Retrieved from [Link]

-

Structure of THQ (2), its nitro derivatives (1, 3, 4 and 5) and selectivity criteria for THQ nitration depending on the N-protective group. (n.d.). ResearchGate. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021). RSC Publishing. Retrieved from [Link]

-

Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents. (n.d.). PMC - NIH. Retrieved from [Link]

-

Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved from [Link]

-

Synthesis and structure-activity relationships for tetrahydroisoquinoline-based inhibitors of Mycobacterium tuberculosis. (n.d.). PMC - NIH. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (n.d.). RSC Publishing. Retrieved from [Link]

-

(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). (n.d.). ResearchGate. Retrieved from [Link]

-

SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. (2022). Semantic Scholar. Retrieved from [Link]

-

Structure-based design and structure-activity relationships of 1,2,3,4-tetrahydroisoquinoline derivatives as potential PDE4 inhibitors. (2018). PubMed. Retrieved from [Link]

-

(PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). (n.d.). ResearchGate. Retrieved from [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. (2024). PMC - PubMed Central. Retrieved from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4- tetrahydroisoquinoline analogs -biological activities and SAR studies. (2025). ResearchGate. Retrieved from [Link]

-

Synthesis and Contractile Activity of Substituted 1,2,3,4-Tetrahydroisoquinolines. (n.d.). MDPI. Retrieved from [Link]

-

Synthesis, Crystal Growth, and Computational Investigation of New Tetrahydroisoquinoline Derivatives Potent against Molecule Nitric Oxide Synthases. (2023). MDPI. Retrieved from [Link]

-

Structure of anti-Alzheimer THIQ analogs 215–221. (n.d.). ResearchGate. Retrieved from [Link]

-

Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: Synthesis, characterization, anticancer activity and antioxidant prop. (2023). ResearchGate. Retrieved from [Link]

-

Phytochemicals targeting nitric oxide signaling in neurodegenerative diseases. (2023). PubMed. Retrieved from [Link]

-

Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases. (n.d.). MDPI. Retrieved from [Link]

-

Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition. (n.d.). PMC. Retrieved from [Link]

-

Scientists discover two repurposed drugs that arrest neurodegeneration in mice. (2017). University of Cambridge. Retrieved from [Link]

Sources

- 1. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Design and Synthesis of Tetrahydroisoquinoline Derivatives as Anti- Angiogenesis and Anti-Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. New tetrahydroisoquinolines bearing nitrophenyl group targeting HSP90 and RET enzymes: synthesis, characterization and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Phytochemicals targeting nitric oxide signaling in neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Role of Nitric Oxide in Neurodegeneration: Function, Regulation, and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Design, synthesis, and biological evaluation of tetrahydroisoquinolines derivatives as novel, selective PDE4 inhibitors for antipsoriasis treatment - PubMed [pubmed.ncbi.nlm.nih.gov]